molecular formula C16H12N2O3 B13536082 5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid

5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid

Cat. No.: B13536082
M. Wt: 280.28 g/mol
InChI Key: PHPISMCVBYJYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid is a heterocyclic compound that features a furan ring fused with a perimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carboxylic acid with a suitable diamine, followed by cyclization to form the perimidine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and perimidine-containing molecules. Examples include:

  • Furan-2-carboxylic acid
  • 2,3-dihydro-1H-perimidine
  • 5-furan-2-yl-1,3,4-oxadiazole-2-thiol

Uniqueness

What sets 5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid apart is its unique combination of the furan and perimidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

5-(2,3-dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid

InChI

InChI=1S/C16H12N2O3/c19-16(20)13-8-7-12(21-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8,15,17-18H,(H,19,20)

InChI Key

PHPISMCVBYJYGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(O4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.